Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
Overview
Description
Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability and preventing unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acid derivatives can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and increased sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Formation of substituted amine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products depending on the specific reaction conditions.
Scientific Research Applications
Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the protection of amine groups during synthetic processes. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses, particularly in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.
Ethyl (S)-2-((tert-butoxycarbonyl)amino)butanoate: Shorter carbon chain compared to pent-4-enoate.
Ethyl (S)-2-((tert-butoxycarbonyl)amino)hexanoate: Longer carbon chain compared to pent-4-enoate.
Uniqueness
Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety, which can participate in additional chemical reactions such as polymerization or cross-linking. This feature provides additional versatility in synthetic applications compared to similar compounds .
Properties
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRQOZVFCRSBNJ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC=C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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